molecular formula C21H11ClF3NO3 B12135593 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Cat. No.: B12135593
M. Wt: 417.8 g/mol
InChI Key: SLOVGAFXCNPGAQ-UHFFFAOYSA-N
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Description

2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline core with a furan ring and a chlorinated trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the chlorinated trifluoromethylphenyl group. The quinoline core is then synthesized and coupled with the furan derivative.

    Preparation of Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of Chlorinated Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is reacted with 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid like aluminum chloride.

    Synthesis of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the furan derivative with the quinoline core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The chlorinated trifluoromethylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}pyridine-4-carboxylic acid
  • 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}isoquinoline-4-carboxylic acid
  • 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid stands out due to its specific substitution pattern and the presence of both a furan ring and a quinoline core. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H11ClF3NO3

Molecular Weight

417.8 g/mol

IUPAC Name

2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H11ClF3NO3/c22-15-6-5-11(21(23,24)25)9-14(15)18-7-8-19(29-18)17-10-13(20(27)28)12-3-1-2-4-16(12)26-17/h1-10H,(H,27,28)

InChI Key

SLOVGAFXCNPGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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